![molecular formula C21H28N6O B5304282 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5304282.png)
4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, also known as MP-10, is a pyrimidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to interact with various molecular targets in the body, leading to a range of biochemical and physiological effects. In
Mechanism of Action
4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine exerts its effects through its interaction with various molecular targets in the body. It has been shown to act as a serotonin and dopamine receptor agonist, leading to the modulation of neurotransmitter levels in the brain. In addition, 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to a reduction in the levels of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to have a range of biochemical and physiological effects. It has been shown to modulate neurotransmitter levels in the brain, leading to improvements in mood and cognitive function. In addition, 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to have anti-inflammatory and antioxidant properties, leading to a reduction in the levels of pro-inflammatory cytokines and reactive oxygen species. These effects make 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine a potential candidate for the treatment of various disorders, including depression, anxiety, and schizophrenia.
Advantages and Limitations for Lab Experiments
4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has several advantages for lab experiments. It is a highly potent and selective compound, making it ideal for studying the effects of specific molecular targets in the body. In addition, 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also limitations to using 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential therapeutic applications. In addition, 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine may have off-target effects that need to be carefully considered when designing experiments.
Future Directions
There are several future directions for the study of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine. One area of research is the potential use of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine as a treatment for various disorders, including depression, anxiety, and schizophrenia. Further studies are needed to determine the efficacy and safety of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in humans. In addition, the mechanisms underlying the anti-inflammatory and antioxidant properties of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine need to be further elucidated. Finally, the potential off-target effects of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine need to be carefully considered when designing experiments and developing potential therapeutic applications.
Conclusion:
In conclusion, 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a pyrimidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to interact with various molecular targets in the body, leading to a range of biochemical and physiological effects. 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been explored as a potential treatment for various disorders, including depression, anxiety, and schizophrenia. Further studies are needed to determine the efficacy and safety of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in humans and to further elucidate its mechanisms of action.
Synthesis Methods
The synthesis of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine involves the reaction of 4-methyl-1-piperazine with 3-methylbenzoyl chloride, followed by the reaction of the resulting product with 4-(4-piperazinyl)pyrimidine. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to produce high yields of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine with high purity.
Scientific Research Applications
4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been studied extensively for its potential therapeutic applications. It has been shown to interact with various molecular targets in the body, including serotonin and dopamine receptors, leading to a range of biochemical and physiological effects. 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been explored as a potential treatment for various disorders, including depression, anxiety, and schizophrenia. In addition, 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
(3-methylphenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-17-4-3-5-18(14-17)21(28)27-12-10-26(11-13-27)20-15-19(22-16-23-20)25-8-6-24(2)7-9-25/h3-5,14-16H,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZKYLBDOUVYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(m-tolyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)
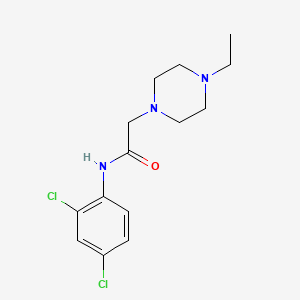
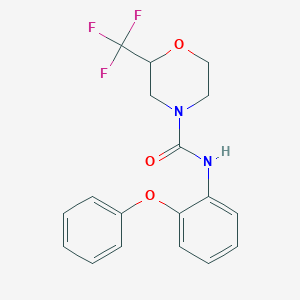
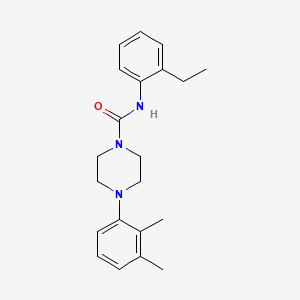
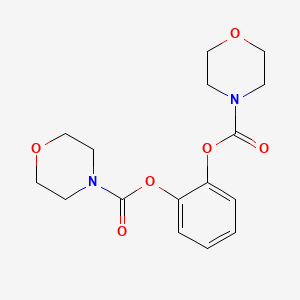
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)
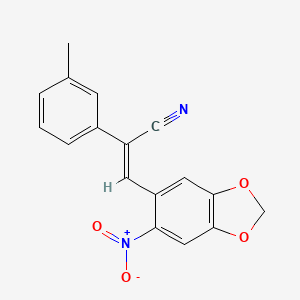
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)
![N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-pyrimidin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304277.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)
![3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5304306.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B5304316.png)